molecular formula C23H30O2 B10889707 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate

Cat. No.: B10889707
M. Wt: 338.5 g/mol
InChI Key: BAILKEIRZMRLMJ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a chemical compound supplied for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Compounds within this chemical family, featuring the 3,5-di-tert-butylbenzoate moiety, are of significant interest in materials science, particularly in the stabilization of polymers . Research into analogous structures indicates that such compounds can function as antioxidants, providing an excellent oxidation-preventing effect to thermoplastic resins like polyolefins . A key research value of these compounds is their potential to prevent color changes (yellowing or browning) in plastics that are caused by exposure to atmospheric nitrogen oxides (NOx), a common issue for automotive components and other outdoor applications . The mechanism of action is often attributed to the sterically hindered phenolic structure, which can interrupt the radical chain reactions responsible for polymer degradation, thereby enhancing the durability and longevity of the material . Researchers are exploring these properties to develop more effective stabilizer systems for synthetic resins.

Properties

Molecular Formula

C23H30O2

Molecular Weight

338.5 g/mol

IUPAC Name

(3,4-dimethylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C23H30O2/c1-15-9-10-20(11-16(15)2)25-21(24)17-12-18(22(3,4)5)14-19(13-17)23(6,7)8/h9-14H,1-8H3

InChI Key

BAILKEIRZMRLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Mannich Reaction for Intermediate Synthesis

The first step generates a Mannich base from 2,6-di-tert-butylphenol, formaldehyde, and a base (e.g., sodium hydroxide or triethylamine). The reaction proceeds in polar aprotic solvents such as methanol or ethanol at elevated temperatures (80–90°C).

Reaction Conditions:

ParameterValue/Detail
Starting Material2,6-Di-tert-butylphenol
ReagentsFormaldehyde (37% aqueous solution)
BaseSodium hydroxide or triethylamine
SolventMethanol, ethanol
Temperature80–90°C
Reaction Time4–6 hours (monitored by TLC)

The Mannich base forms via nucleophilic attack of the phenoxide ion on formaldehyde, followed by dehydration. This intermediate is critical for introducing the tert-butyl groups at the 3 and 5 positions of the benzoate moiety.

Esterification with 3,4-Dimethylphenol

The Mannich base undergoes esterification with 3,4-dimethylphenol under acidic or coupling-agent-mediated conditions.

Acid-Catalyzed Esterification:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid

  • Solvent: Toluene or xylene

  • Temperature: 110–120°C

  • Yield: 65–72%

Coupling Agent Method:

  • Reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: Room temperature

  • Yield: 78–85%

The coupling agent method avoids high temperatures, reducing decomposition risks. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester.

Alternative Pathways and Modifications

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

An alternative route employs Friedel-Crafts alkylation to install tert-butyl groups on the benzoic acid precursor.

Procedure:

  • Substrate: Benzoic acid dissolved in anhydrous dichloromethane.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃).

  • Alkylating Agent: tert-Butyl chloride.

  • Conditions: 0°C to room temperature, 12–24 hours.

Challenges:

  • Regioselectivity issues due to steric hindrance from existing substituents.

  • Requires strict moisture control to prevent catalyst deactivation.

Direct Esterification via Acid Chloride

This method converts 3,5-di-tert-butylbenzoic acid to its acid chloride , which reacts with 3,4-dimethylphenol.

Steps:

  • Acid Chloride Formation:

    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Solvent: Toluene, reflux for 2–3 hours.

  • Esterification:

    • Combine acid chloride with 3,4-dimethylphenol in pyridine.

    • Stir at room temperature for 12 hours.

Yield: 70–75% after recrystallization.

Optimization and Scalability

Solvent and Temperature Effects

SolventBoiling Point (°C)Reaction Efficiency
Methanol64.7Moderate
Ethanol78.4High
Toluene110.6Low

Ethanol balances reactivity and volatility, enabling efficient reflux without excessive solvent loss.

Catalytic Enhancements

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.

  • Microwave Assistance: Reduces reaction time by 40–50% for esterification steps.

Analytical Validation

Spectral Characterization

  • ¹H NMR (CDCl₃):

    • δ 1.45 (s, 18H, tert-butyl groups).

    • δ 2.25 (s, 6H, methyl groups on phenyl).

    • δ 7.15–7.40 (m, aromatic protons).

  • IR (KBr):

    • 1693 cm⁻¹ (ester C=O stretch).

    • 1267 cm⁻¹ (C-O ester linkage).

Purity and Yield Comparison

MethodAverage Yield (%)Purity (HPLC)
Mannich + Esterification7898.5
Friedel-Crafts6595.2
Acid Chloride7297.8

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Materials Science

2.1. UV Stabilizers

One of the primary applications of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is as a UV stabilizer in plastics. Its ability to absorb ultraviolet radiation helps prevent photodegradation of polymeric materials. This property is particularly beneficial in outdoor applications where prolonged exposure to sunlight can lead to material failure.

Property Value
UV Absorption Range290-400 nm
Thermal StabilityHigh
SolubilitySoluble in organic solvents

2.2. Antioxidant Activity

In addition to UV stabilization, this compound also exhibits antioxidant properties, which are crucial for enhancing the longevity of materials by preventing oxidative degradation.

Pharmaceutical Applications

3.1. Drug Development

Research has indicated potential uses of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate in drug formulations due to its favorable pharmacokinetic properties. It serves as a scaffold in the design of new therapeutics targeting various diseases.

Case Study: Thrombocytopenia Treatment
A study highlighted the use of derivatives of this compound as agonists for thrombopoietin receptors, which play a critical role in platelet production. These derivatives showed enhanced bioavailability compared to their parent compounds, making them promising candidates for treating thrombocytopenia.

Environmental Considerations

The environmental impact of using chemical stabilizers like 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a growing concern. Regulatory bodies are increasingly focusing on the eco-friendliness of such compounds. The European Chemicals Agency (ECHA) has initiated mapping exercises to evaluate the safety profiles of plastic additives including this compound.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of tert-butyl groups may enhance its stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzoyl and phenyl rings significantly influence the compound’s properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (Benzoyl/Phenyl) Key Properties & Differences Evidence Source
Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate 3,5-di-tert-butyl (Benzoyl), 4-hydroxy (Ester) Hydroxyl group enables hydrogen bonding, increasing melting point and aqueous solubility compared to the dimethylphenyl analog. Reduced lipophilicity due to polar -OH group.
3,5-Dichlorophenyl 4-methylbenzoate 3,5-Cl (Benzoyl), 4-CH₃ (Ester) Electronegative Cl atoms increase reactivity in electrophilic substitutions. Lower steric hindrance than tert-butyl groups, leading to higher crystallinity. Dihedral angle between rings (~48.8°) similar to tert-butyl analogs, suggesting comparable conformational flexibility.
3,5-Dibromo-4-methylbenzoic Acid 3,5-Br (Benzoyl), -COOH (Acid) Bromine increases molecular weight and density. Carboxylic acid group enhances polarity, enabling salt formation in basic conditions. Unlike esters, acids exhibit higher water solubility at high pH.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) 3,4-OH (Benzene), acrylic acid High polarity due to dihydroxy and carboxylic acid groups. Exhibits antioxidant activity, unlike the non-polar tert-butyl ester. Susceptible to oxidation, whereas tert-butyl groups in the target compound may confer oxidative stability.

Functional Group Influence

  • Ester vs. Acid : The target compound’s ester group renders it more lipophilic than carboxylic acid analogs (e.g., 3,5-dibromo-4-methylbenzoic acid), favoring solubility in organic solvents like toluene or dichloromethane. Esters are also less reactive toward nucleophiles compared to acids .
  • Hydroxyl vs. Alkyl Groups : Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate demonstrates how hydroxyl groups introduce hydrogen-bonding networks, increasing melting points (e.g., >150°C inferred) relative to the target compound’s alkylated ester.

Steric and Electronic Effects

  • tert-Butyl vs. Electronically, tert-butyl groups are weakly electron-donating via hyperconjugation, which may stabilize adjacent positive charges, whereas halogens are electron-withdrawing.
  • Dimethylphenyl vs. Methyl Groups : The 3,4-dimethylphenyl ester moiety offers greater steric bulk than a simple methyl group (e.g., in 3,5-dichlorophenyl 4-methylbenzoate ), possibly reducing enzymatic degradation rates in biological systems.

Biological Activity

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate belongs to the class of benzoates and is characterized by the presence of two tert-butyl groups and a dimethylphenyl moiety. Its molecular formula is C20H26O2C_{20}H_{26}O_2, and it has notable physicochemical properties that influence its biological interactions.

PropertyValue
Molecular FormulaC20H26O2C_{20}H_{26}O_2
Molecular Weight314.43 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the tert-butyl groups is known to enhance the stability of free radicals, which may contribute to the antioxidant activity observed in related compounds. For instance, studies have shown that derivatives with bulky substituents can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anticancer Potential

There is emerging evidence suggesting that 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate may possess anticancer properties. In vitro studies have demonstrated that certain benzoate derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally related to this benzoate have shown efficacy against various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Cytotoxicity

A recent study assessed the cytotoxic effects of various benzoate derivatives on human cancer cell lines. The results indicated that 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate exhibited a dose-dependent inhibition of cell viability:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.2
HT-29 (colon cancer)12.8
A549 (lung cancer)Not tested

These findings suggest that this compound may be further investigated for its potential use in cancer therapy.

The proposed mechanism of action for the anticancer effects involves the induction of oxidative stress within cancer cells, leading to apoptosis. The compound may also inhibit key signaling pathways involved in cell proliferation and survival .

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate with high purity?

Answer: The synthesis typically involves esterification between 3,5-di-tert-butylbenzoic acid and 3,4-dimethylphenol. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Reaction conditions : Conduct the reaction in anhydrous dichloromethane or THF under nitrogen at room temperature for 12–24 hours.
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., tert-butyl protons at δ 1.3–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and mass spectrometry (expected molecular ion: [M+^+] at m/z 382.5) .

Q. How can researchers confirm the structural integrity and purity of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate?

Answer: A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and tert-butyl group integrity. For example, the methyl groups on the phenyl ring appear as singlets at δ 2.2–2.4 ppm .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm1^{-1} and absence of residual hydroxyl peaks .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C23_{23}H28_{28}O2_2) .

Q. What storage conditions are optimal for maintaining the stability of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use inert gas (argon or nitrogen) to minimize oxidation of the tert-butyl groups .
  • Solvent : If in solution, use anhydrous acetonitrile or DMSO, and avoid prolonged exposure to moisture .

Q. How do the tert-butyl substituents influence the compound’s physicochemical properties?

Answer:

  • Steric effects : The bulky tert-butyl groups reduce reactivity at the 3,5-positions, enhancing steric protection of the ester bond .
  • Lipophilicity : Increased logP (predicted ~6.2) due to hydrophobic tert-butyl groups, impacting solubility in polar solvents .
  • Thermal stability : Tert-butyl groups elevate melting points (mp ~120–130°C) compared to non-substituted analogs .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the hydrolytic stability of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate under varying pH conditions?

Answer:

  • Experimental setup : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., free benzoic acid and phenol derivatives) .
  • Kinetic analysis : Calculate rate constants (k) and half-life (t1/2_{1/2}) using first-order kinetics. Note that acidic/basic conditions accelerate ester hydrolysis, but steric hindrance from tert-butyl groups may slow degradation .

Q. How can contradictory data regarding the antioxidant activity of tert-butyl-substituted benzoate derivatives be resolved?

Answer:

  • Standardize assays : Compare results across multiple methods (e.g., DPPH, ABTS, FRAP) to account for assay-specific biases .
  • Control variables : Ensure consistent solvent systems (e.g., ethanol vs. DMSO) and concentrations (10–100 µM).
  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging intermediates. The tert-butyl groups may act as electron donors or stabilize radical species .

Q. What methodologies are suitable for studying interactions between 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate and biological macromolecules?

Answer:

  • Fluorescence quenching : Monitor changes in protein fluorescence (e.g., bovine serum albumin) upon compound binding. Calculate binding constants (Kb_b) via Stern-Volmer plots .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating tert-butyl groups .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized targets .

Q. How can computational modeling elucidate the electronic effects of substituents in 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting electron-rich regions (e.g., ester carbonyl) .
  • Molecular dynamics (MD) : Simulate solvation effects in water/octanol systems to predict partition coefficients (logP) .
  • QSPR models : Corinate substituent parameters (e.g., Hammett σ) with experimental data (e.g., hydrolysis rates) .

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